Cas no 49602-28-0 (4-Iodoisothiazole)

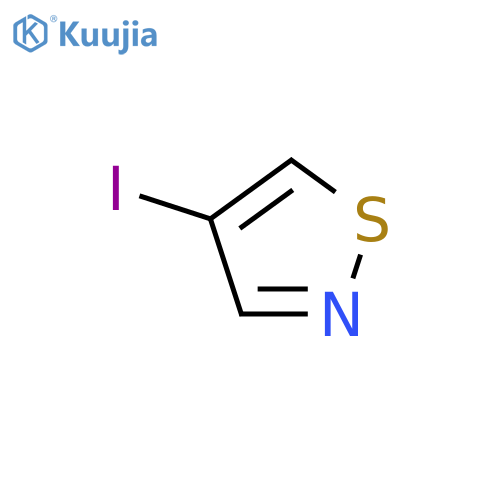

4-Iodoisothiazole structure

商品名:4-Iodoisothiazole

4-Iodoisothiazole 化学的及び物理的性質

名前と識別子

-

- 4-iodo-1,2-thiazole

- 4-IODOISOTHIAZOLE

- 4-Iod-isothiazol

- 4-Iodo-isothiazole

- MFCD11110310

- DB-229163

- C3H2INS

- Isothiazole, 4-iodo-

- SB37351

- 49602-28-0

- SY237392

- EN300-316708

- AKOS016347697

- CS-0340279

- SCHEMBL14654112

- ORPLUOOTMBZERD-UHFFFAOYSA-N

- BS-38078

- STL433211

- DTXSID20447256

- ZBA60228

- 4-Iodoisothiazole

-

- MDL: MFCD11110310

- インチ: InChI=1S/C3H2INS/c4-3-1-5-6-2-3/h1-2H

- InChIKey: ORPLUOOTMBZERD-UHFFFAOYSA-N

- ほほえんだ: C1=NSC=C1I

計算された属性

- せいみつぶんしりょう: 210.89500

- どういたいしつりょう: 210.89527g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 6

- 回転可能化学結合数: 0

- 複雑さ: 50.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 41.1Ų

じっけんとくせい

- PSA: 41.13000

- LogP: 1.74770

4-Iodoisothiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-316708-0.25g |

4-iodo-1,2-thiazole |

49602-28-0 | 95% | 0.25g |

$142.0 | 2023-09-05 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0359-5g |

4-Iodo-isothiazole |

49602-28-0 | 95% | 5g |

¥13640.55 | 2025-01-20 | |

| Enamine | EN300-316708-5g |

4-iodo-1,2-thiazole |

49602-28-0 | 95% | 5g |

$1075.0 | 2023-09-05 | |

| eNovation Chemicals LLC | Y1008835-250mg |

4-Iodo-isothiazole |

49602-28-0 | 95% | 250mg |

$215 | 2024-07-28 | |

| abcr | AB493186-1 g |

4-Iodoisothiazole |

49602-28-0 | 1g |

€565.00 | 2023-04-19 | ||

| TRC | I708115-10mg |

4-Iodoisothiazole |

49602-28-0 | 10mg |

$ 50.00 | 2022-06-04 | ||

| Alichem | A059003018-1g |

4-Iodoisothiazole |

49602-28-0 | 95% | 1g |

$381.99 | 2023-09-01 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0359-1g |

4-Iodo-isothiazole |

49602-28-0 | 95% | 1g |

3816.19CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0359-500mg |

4-Iodo-isothiazole |

49602-28-0 | 95% | 500mg |

2332.12CNY | 2021-05-08 | |

| Enamine | EN300-316708-1g |

4-iodo-1,2-thiazole |

49602-28-0 | 95% | 1g |

$371.0 | 2023-09-05 |

4-Iodoisothiazole 関連文献

-

Rodislav V. Kaberdin,Vladimir I. Potkin Russ. Chem. Rev. 2002 71 673

-

M. P. L. Caton,D. H. Jones,R. Slack,K. R. H. Wooldridge J. Chem. Soc. 1964 446

-

3. Synthesis and pharmacology of glutamate receptor ligands: new isothiazole analogues of ibotenic acidCharlotte G. J?rgensen,Rasmus P. Clausen,Kasper B. Hansen,Hans Br?uner-Osborne,Birgitte Nielsen,Bj?rn Metzler,Jan Kehler,Povl Krogsgaard-Larsen,Ulf Madsen Org. Biomol. Chem. 2007 5 463

-

Irene C. Christoforou,Panayiotis A. Koutentis Org. Biomol. Chem. 2007 5 1381

49602-28-0 (4-Iodoisothiazole) 関連製品

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 152840-81-8(Valine-1-13C (9CI))

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:49602-28-0)4-Iodoisothiazole

清らかである:99%

はかる:5g

価格 ($):1690.0